Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

Pim kinase inhibition thiazolecarboxamide SAR chemical probe procurement

This thiazolecarboxamide Pim kinase inhibitor features a unique 4-chlorobenzothiazole core, cyclobutyl carboxamide linker, and pyridin-3-ylmethyl N-substitution—a combination critical for orthogonal binding within the Pim ATP pocket. Unlike simpler benzothiazole-amide analogs, this compound's specific substitution pattern enables isoform selectivity profiling and scaffold diversification in oncology target validation. Ideal for constructing diverse kinase screening libraries and for SAR studies exploring N-substitution branching effects on Pim-1/2/3 selectivity.

Molecular Formula C18H16ClN3OS
Molecular Weight 357.86
CAS No. 1171080-31-1
Cat. No. B2445280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
CAS1171080-31-1
Molecular FormulaC18H16ClN3OS
Molecular Weight357.86
Structural Identifiers
SMILESC1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
InChIInChI=1S/C18H16ClN3OS/c19-14-7-2-8-15-16(14)21-18(24-15)22(17(23)13-5-1-6-13)11-12-4-3-9-20-10-12/h2-4,7-10,13H,1,5-6,11H2
InChIKeyPUBCNBSIYBGBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide (CAS 1171080-31-1): A Structurally Differentiated Pim Kinase Inhibitor Scaffold


N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide (CAS 1171080-31-1) is a synthetic small molecule belonging to the thiazolecarboxamide class of Pim kinase inhibitors. The compound is disclosed within the Incyte Corporation patent family (WO 2014/113388 A1) covering thiazole and pyridine carboxamide derivatives that inhibit Pim‑1, Pim‑2, and/or Pim‑3 kinase activity [1]. Its structure features a 4‑chlorobenzothiazole core linked via an amide to a cyclobutane ring and further functionalized with a pyridin‑3‑ylmethyl substituent on the amide nitrogen—a substitution pattern distinct from simpler benzothiazole‑amide analogs lacking the pyridylmethyl branching. This compound is primarily utilized as a research tool in oncology target validation and kinase selectivity profiling, with procurement interest driven by its specific structural features rather than as a therapeutic candidate per se.

Why Generic Substitution is Not Advisable for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide in Pim Kinase Research


Pim kinase inhibitors exhibit profound structure–activity relationship (SAR) sensitivity, where minor alterations in the benzothiazole core or amide substitution can drastically shift isoform selectivity (Pim‑1 vs. Pim‑2 vs. Pim‑3) and cellular potency [1]. The 4‑chloro substitution on the benzothiazole ring, the cyclobutyl carboxamide linker, and the pyridin‑3‑ylmethyl branch each contribute orthogonal binding interactions within the Pim kinase ATP‑binding pocket. Generic replacement with a simpler analog—e.g., N‑(4‑chlorobenzo[d]thiazol‑2‑yl)cyclopropanecarboxamide or N‑(4‑chlorobenzo[d]thiazol‑2‑yl)acetamide—would eliminate the cyclobutane ring and the pyridylmethyl group, fundamentally altering kinase engagement and selectivity. As the Incyte patent data demonstrate that even closely related analogs within the same structural class can differ by orders of magnitude in Pim inhibitory activity, direct substitution without confirmatory re‑screening risks experimental irreproducibility [1].

Quantitative Differentiation Evidence for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide


Pim Kinase Inhibitory Activity: Cross‑Class Comparison with Structurally Simplified Benzothiazole Amides

The target compound contains the full elaboration—4‑chlorobenzothiazole, cyclobutyl amide, and pyridin‑3‑ylmethyl N‑substitution—present in the most potent Pim‑1 inhibitors of the Incyte series. While exact IC₅₀ values for CAS 1171080‑31‑1 are not publicly disclosed in accessible primary literature, the patent establishes that compounds within this fully elaborated subclass achieve Pim‑1 IC₅₀ values at or below 100 nM in enzyme assays, whereas truncated analogs lacking the pyridylmethyl or cyclobutyl groups (e.g., N‑(4‑chlorobenzo[d]thiazol‑2‑yl)cyclopropanecarboxamide) show markedly reduced activity due to loss of critical hinge‑region and hydrophobic pocket contacts [1]. This structural inference is consistent with the SAR trends documented across multiple representative compounds in WO 2014/113388 A1 [1].

Pim kinase inhibition thiazolecarboxamide SAR chemical probe procurement

Structural Uniqueness Within the Incyte Pim Inhibitor Patent Landscape

A comprehensive search of the Incyte patent family (WO 2014/113388 and its national‑phase entries) reveals a large chemical space of several hundred exemplified compounds. Among these, N‑(4‑chlorobenzo[d]thiazol‑2‑yl)‑N‑(pyridin‑3‑ylmethyl)cyclobutanecarboxamide occupies a structurally distinct niche: it combines a 4‑chlorobenzothiazole core, a cyclobutane carboxamide linker, and a pyridin‑3‑ylmethyl N‑substituent. This exact combination is not reported among the most commonly cited Pim inhibitor tool compounds such as SGI‑1776 (an imidazo[1,2‑b]pyridazine), AZD1208 (a thiazolidine‑2,4‑dione), or LGH‑447 (a pyrrolo[2,3‑b]pyridine) [2]. Thus, the compound offers a complementary chemotype for inhibitor panel screening where scaffold diversity is required to mitigate off‑target liabilities inherent to any single chemical series [1].

chemical patent analysis competitive intelligence procurement specification

Cyclobutane Carboxamide Linker as a Conformational Restriction Element

The cyclobutanecarboxamide moiety in the target compound introduces a rigid, non‑planar four‑membered ring attached to the amide carbonyl. This feature is absent in the more common cyclopropanecarboxamide analog (CAS 77414‑54‑1) and in the linear acetamide analog (CAS 90533‑10‑1). Conformational restriction via the cyclobutane ring can alter the spatial orientation of the pyridin‑3‑ylmethyl group in the ATP‑binding pocket of Pim kinases, potentially modulating isoform selectivity. While direct comparative biochemical data for this specific compound pair are not publicly available, the Incyte patent emphasizes the importance of ring size and substituent geometry for achieving Pim‑1/Pim‑2 selectivity [1]. The cyclobutane ring also provides a different metabolic stability profile compared to cyclopropane or acyclic linkers, a consideration relevant for cellular assay reproducibility [1].

conformational restriction cyclobutane SAR kinase inhibitor design

Recommended Application Scenarios for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide in Scientific Procurement


Pim Kinase Inhibitor Library Assembly for Oncology Target Validation

When constructing a diverse Pim kinase inhibitor screening library, the compound serves as a representative of the thiazolecarboxamide chemotype, complementing imidazopyridazine (SGI‑1776), thiazolidinedione (AZD1208), and pyrrolopyridine (LGH‑447) scaffolds [1][2]. Its inclusion ensures broad pharmacophore coverage and reduces risk of scaffold‑specific false negatives during hit triage.

Structure–Activity Relationship Studies on Benzothiazole‑Based Kinase Inhibitors

Researchers investigating the impact of N‑substitution branching on Pim kinase selectivity can use this compound as a fully elaborated reference point against which des‑pyridylmethyl or des‑cyclobutyl analogs are compared. The specific substitution pattern enables probing of contributions from the pyridin‑3‑ylmethyl group to kinase hinge‑region hydrogen bonding [1].

Chemical Probe Development Requiring a Distinct Cyclobutane‑Containing Scaffold

For programs seeking to develop Pim‑isoform‑selective chemical probes, the cyclobutanecarboxamide linker provides a conformational constraint distinct from cyclopropane or linear linkers. This compound can serve as a starting point for further derivatization, offering a vector for exploring Pim‑2 or Pim‑3 selectivity through additional ring substitutions [1].

Quote Request

Request a Quote for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.